

An In-depth Technical Guide to the Physical Properties of Benzo(a)carbazole

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Compound of Interest

Compound Name: 1H-Benzo(a)carbazole

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(a)carbazole is a polycyclic aromatic hydrocarbon containing a carbazole moiety. This document provides a comprehensive overview of its physical properties, with a focus on the available data for its most stable tautomer, **11H-Benzo(a)carbazole**. Due to the tautomeric nature of this compound, data specifically for the **1H-Benzo(a)carbazole** isomer is limited in the scientific literature. The information presented herein is intended to serve as a valuable resource for professionals in research and drug development.

Tautomerism of Benzo(a)carbazole

Benzo(a)carbazole exists as tautomers, with the hydrogen atom on the nitrogen being able to shift to a carbon atom. The two primary tautomers are **1H-Benzo(a)carbazole** and **11H-Benzo(a)carbazole**. The 11H-isomer is generally considered to be the more stable and is the form for which most experimental data is available.

Caption: Tautomeric relationship between 1H- and **11H-Benzo(a)carbazole**.

Physical and Chemical Properties of 11H-Benzo(a)carbazole

The following table summarizes the key physical and chemical properties reported for **11H-Benzo(a)carbazole**.

Property	Value
Molecular Formula	C ₁₆ H ₁₁ N
Molecular Weight	217.27 g/mol
Melting Point	226-231 °C
Boiling Point	456 °C (estimated)
Solubility	Slightly soluble in Acetonitrile and DMSO.
Appearance	Powder to crystal
pKa	17.00 ± 0.30 (Predicted)
λ _{max} (UV-Vis)	354 nm (in Ethanol)

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of carbazole derivatives are outlined below. These are generalized protocols that can be adapted for **11H-Benzo(a)carbazole**.

Melting Point Determination

The melting point of a solid can be determined by packing a small amount of the powdered substance into a capillary tube, which is then attached to a thermometer and placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube. The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point. For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more precise measurement.

Solubility Determination

The solubility of polycyclic aromatic compounds like benzo(a)carbazole can be determined using methods such as the dynamic coupled column liquid chromatographic (DCCLC) technique. This method involves generating a saturated solution of the compound in the solvent of interest and then quantitatively analyzing the concentration of the dissolved compound using high-performance liquid chromatography (HPLC).

UV-Visible Spectroscopy

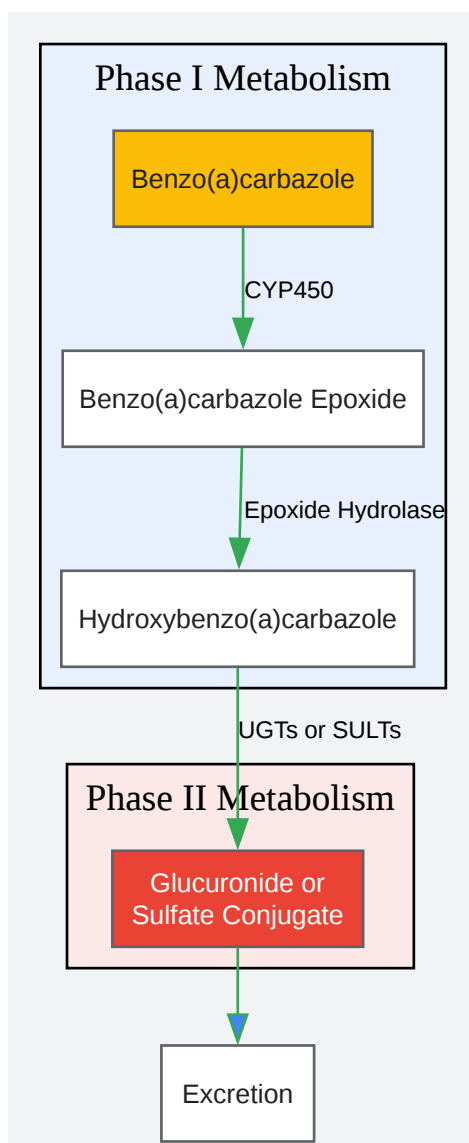
UV-Visible absorption spectra are recorded using a double beam spectrophotometer. A dilute solution of the compound (typically around 10^{-5} M to prevent aggregation) is prepared in a suitable solvent (e.g., ethanol, acetonitrile). The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λ_{max}) is a characteristic property of the compound.

Fluorescence Spectroscopy

Fluorescence spectra are obtained using a fluorescence spectrophotometer. A dilute solution of the compound is excited at a specific wavelength (often at or near the λ_{max} from the UV-Vis spectrum), and the emitted light is scanned over a range of higher wavelengths. The resulting spectrum shows the intensity of fluorescence at each emission wavelength. For polycyclic aromatic hydrocarbons, this technique is highly sensitive and can be used for both qualitative and quantitative analysis.

Putative Metabolic Pathway

While the specific metabolic pathways of **1H-Benzo(a)carbazole** are not extensively documented, it is likely to undergo metabolism similar to other carbazoles and polycyclic aromatic hydrocarbons. The primary route of metabolism is expected to involve cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated and epoxide metabolites, which can then be conjugated and excreted.



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Caption: A putative metabolic pathway for Benzo(a)carbazole.

Conclusion

This technical guide provides a summary of the known physical properties of **11H-Benzo(a)carbazole**, the more stable tautomer of **1H-Benzo(a)carbazole**. The provided experimental protocols offer a foundation for researchers to conduct their own characterization of this and related compounds. The proposed metabolic pathway, based on analogous molecules, serves as a starting point for further toxicological and pharmacological

investigations. As a compound of interest in various scientific fields, a deeper understanding of the properties of benzo(a)carbazole is crucial for its potential applications.

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